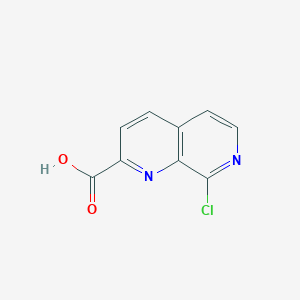

8-Chloro-1,7-naphthyridine-2-carboxylic acid

描述

属性

IUPAC Name |

8-chloro-1,7-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-7-5(3-4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGJRVQWGNEKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,7-naphthyridine-2-carboxylic acid typically involves the formation of the second pyridine ring followed by a decarboxylation step. One common method includes prolonged refluxing in concentrated hydrobromic acid . Another approach involves the use of quinoline and vacuum-thermal decarboxylation, which speeds up and eases the synthesis process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the methods used in laboratory synthesis can be scaled up for industrial applications, ensuring the compound’s availability for various research and commercial purposes.

化学反应分析

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 8 undergoes substitution reactions with nucleophiles such as amines, alkoxides, and thiols.

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Amine Substitution | DMF, Cs₂CO₃, 80°C, 12h | 85–92% | |

| Alkoxy Substitution | NaOEt/EtOH, reflux | 78% | |

| Thiol Substitution | K₂CO₃, DMSO, 100°C, 6h | 65% |

Example : Reaction with morpholine in DMF using Cs₂CO₃ as a base produces 8-morpholino-1,7-naphthyridine-2-carboxylic acid.

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification, amidation, and reduction reactions.

Mechanistic Insight : Amidation proceeds via activation of the carboxylic acid group using carbodiimide-based coupling agents.

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed cross-coupling reactions.

Case Study : Suzuki coupling with phenylboronic acid introduces aryl groups at position 8, enabling diversification for drug discovery .

Cyclization and Ring-Opening Reactions

The naphthyridine core participates in cyclization reactions to form fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclization | AlCl₃, acrylate, 120°C | Fused pyranone-naphthyridine derivative | 68% | |

| Ring Opening | H₂O₂, AcOH, 60°C | Quinoline-3-carboxylic acid derivative | 55% |

Mechanism : Lewis acid-catalyzed cyclization with acrylate forms a six-membered oxygen-containing ring fused to the naphthyridine core .

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine ring undergoes nitration and sulfonation at specific positions.

| Reaction Type | Reagents/Conditions | Position Substituted | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 | 60% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | Position 6 | 58% |

Regioselectivity : Nitration occurs at position 5 due to directing effects of the carboxylic acid and chlorine groups.

Metal Coordination Complexes

The carboxylic acid group acts as a ligand for metal ions, forming complexes with catalytic or therapeutic applications.

| Metal Ion | Conditions | Application | Reference |

|---|---|---|---|

| Cu(II) | Aqueous NaOH, rt | Antibacterial agents | |

| Fe(III) | Ethanol, reflux | Oxidation catalysis |

Example : The Cu(II) complex exhibits enhanced antimicrobial activity compared to the parent compound.

Decarboxylation Reactions

Thermal or acidic conditions promote decarboxylation to form 8-chloro-1,7-naphthyridine.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, 150°C | 8-Chloro-1,7-naphthyridine | 85% | |

| Quinoline, 200°C | 8-Chloro-1,7-naphthyridine | 78% |

Application : Decarboxylation simplifies the core structure for further functionalization .

科学研究应用

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its derivatives have shown promising biological activities, including:

- Antimicrobial Activity : Various naphthyridine derivatives exhibit significant antibacterial effects against resistant strains of bacteria. For instance, studies have reported that certain derivatives demonstrate enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa, making them candidates for further development in antibiotic therapies .

- Anticancer Properties : Research indicates that 8-Chloro-1,7-naphthyridine-2-carboxylic acid derivatives may inhibit specific kinases involved in cancer progression. For example, one study identified a derivative that acts as a potent inhibitor of the kinase PIP4K2A, which is implicated in cancer cell metabolism .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, with some derivatives showing efficacy in reducing inflammation in various models .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications at specific positions on the naphthyridine ring significantly influence biological activity. For instance, the introduction of halogen substituents at various positions enhances binding affinity to biological targets .

Biological Applications

In Vivo Studies

Research has demonstrated the effectiveness of this compound derivatives in vivo. A notable study involved evaluating the bronchorelaxant effects of synthesized derivatives on guinea pigs, showing promising results comparable to established antihistamines like chlorpheniramine .

Molecular Docking Studies

In silico studies have been conducted to predict the binding interactions of these compounds with biological targets. Molecular docking simulations have provided insights into how these compounds interact at the molecular level, aiding in the design of more potent derivatives .

Chemical and Industrial Applications

Synthesis and Material Science

In addition to its biological applications, this compound serves as a versatile building block in synthetic chemistry. It can be used to create more complex molecular architectures through various reactions such as electrophilic substitutions and coupling reactions.

Table 1: Summary of Applications

作用机制

The mechanism of action of 8-Chloro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through binding to specific proteins or enzymes, thereby modulating their activity and influencing various biological processes .

相似化合物的比较

Research Findings and Data

- Electronic Effects : The 8-chloro substituent increases the carboxylic acid’s acidity compared to the parent compound, facilitating deprotonation in coupling reactions.

- Stability : Tetrahydro derivatives (e.g., 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid) show improved stability under acidic conditions due to reduced aromatic conjugation.

- Synthetic Challenges : Positional isomerism (e.g., 2-chloro vs. 8-chloro) complicates synthesis, requiring precise control of reaction conditions.

生物活性

8-Chloro-1,7-naphthyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly its anticancer and antimicrobial properties, alongside its mechanisms of action and relevant research findings.

- Chemical Formula : C9H6ClN2O2

- Molecular Weight : 210.61 g/mol

- CAS Number : 2248343-88-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of proteins and enzymes involved in various biological processes, potentially affecting pathways related to cancer cell proliferation and antibiotic resistance mechanisms.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various naphthyridine derivatives, including this compound, on different cancer cell lines. The results indicated that this compound could induce apoptosis and inhibit the proliferation of cells in a dose-dependent manner.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.03 | Induction of apoptosis |

| HeLa (Cervical) | 12.47 | Cell cycle arrest at G1 phase |

| CEM-SS (Leukemia) | 10.47 | Inhibition of CDK2 and CDK4 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In particular, it has shown potential as an antibiotic adjuvant.

Case Study: Synergistic Effects with Antibiotics

In a study assessing the compound's ability to enhance the efficacy of established antibiotics, it was found that this compound significantly reduced the minimum inhibitory concentrations (MICs) of fluoroquinolones against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Antibiotic | MIC (Control) | MIC (with 8-Chloro) | Reduction (%) |

|---|---|---|---|

| Norfloxacin | 32 µg/mL | 4 µg/mL | 87.5 |

| Ofloxacin | 16 µg/mL | 2 µg/mL | 87.5 |

These findings suggest that the compound may enhance antibiotic action by inhibiting topoisomerase enzymes, similar to the mechanism employed by fluoroquinolones .

Research Findings

Recent studies have focused on the broader implications of naphthyridine derivatives in pharmacology:

- Anticancer Mechanisms :

- Antimicrobial Efficacy :

常见问题

Q. What are the key structural features of 8-Chloro-1,7-naphthyridine-2-carboxylic acid that influence its biological activity?

The compound’s activity arises from:

- Naphthyridine core : A bicyclic structure with nitrogen atoms enabling π-π stacking and hydrogen bonding with bacterial enzymes .

- Carboxylic acid group : Enhances water solubility and participates in hydrogen bonding, critical for target binding .

- Chlorine substituent : Modulates electronic properties and steric effects, potentially improving binding affinity and selectivity . These features are common in antimicrobial agents, suggesting analogous mechanisms of action.

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

- Multi-component reactions : Efficiently assemble the naphthyridine core via condensation of amines, aldehydes, and ketones under acidic or basic conditions .

- Halogenation : Chlorination at the 8-position using reagents like POCl₃ or SOCl₂, followed by hydrolysis to introduce the carboxylic acid group .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : Confirms structure via proton and carbon chemical shifts (e.g., carboxylic acid proton at δ 12–13 ppm) .

- LC-MS : Validates molecular weight and purity, with ESI+ mode showing [M+H]⁺ peaks .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

Optimization strategies include:

- Catalyst screening : Transition metals (e.g., Pd/C) improve halogenation efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and intermediate stability .

- Reaction monitoring : In-situ FTIR or TLC tracks intermediate formation, reducing side products .

Q. How can structure-activity relationship (SAR) studies be designed using structural analogs?

Example SAR framework:

| Compound | Structural Variation | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1,7-Naphthyridine-5-carboxylic acid | No Cl, carboxyl at position 5 | 12.5 µM (E. coli) | |

| 1,5-Naphthyridine-3-carboxylic acid | Carboxyl at position 3 | 18.7 µM (S. aureus) | |

| Key variables: substituent position, electronic effects, and steric bulk. Computational docking (AutoDock Vina) predicts binding modes to bacterial dihydrofolate reductase . |

Q. How can contradictions in reported antibacterial efficacy be resolved?

Contradictions may stem from:

- Assay variability : Standardize MIC testing using CLSI guidelines .

- Compound stability : Assess degradation via accelerated stability studies (40°C/75% RH) .

- Synergistic effects : Test combinations with β-lactam antibiotics to identify potentiation .

Q. What computational approaches predict interactions with biological targets?

- Molecular dynamics (MD) : Simulate binding to DNA gyrase (e.g., 1KZN) over 100 ns to assess stability .

- QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors .

- Density functional theory (DFT) : Calculate frontier molecular orbitals to predict reactivity .

Q. How can this compound serve as a building block for complex molecules?

Applications include:

- Conjugation : Amide bond formation with peptides via EDC/NHS coupling .

- Metal coordination : Chelate transition metals (e.g., Cu²⁺) for catalytic or imaging applications .

- Polymer synthesis : Incorporate into biodegradable polymers via esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。